(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound that features a bipyridine moiety and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Oxazoline Ring Formation: The oxazoline ring can be formed by the cyclization of an amino alcohol with a carboxylic acid derivative. This step often involves the use of dehydrating agents like thionyl chloride or phosphorus trichloride.
Chiral Center Introduction:
Industrial Production Methods
Industrial production of (S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bipyridine moiety or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the bipyridine or oxazoline rings.
Reduction: Reduced forms of the bipyridine or oxazoline rings.
Substitution: Substituted bipyridine or oxazoline derivatives.
Scientific Research Applications
(S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with molecular targets such as metal ions or biological macromolecules. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the oxazoline ring.
4-Isopropyl-4,5-dihydrooxazole: An oxazoline derivative without the bipyridine moiety.
Uniqueness
(S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to the combination of the bipyridine and oxazoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile coordination chemistry and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11(2)15-10-20-16(19-15)14-8-5-7-13(18-14)12-6-3-4-9-17-12/h3-9,11,15H,10H2,1-2H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIVESGJHMMFLR-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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